molecular formula C9H8BF3O3 B11875313 (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid CAS No. 824390-21-8

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B11875313
CAS No.: 824390-21-8
M. Wt: 231.97 g/mol
InChI Key: HHJMYMOQKGVYLB-UHFFFAOYSA-N
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Description

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid is a sophisticated boronic acid ester building block extensively used in Suzuki-Miyaura cross-coupling reactions to introduce the substituted benzophenone motif into more complex molecules. The presence of both the acetyl ketone group and the electron-withdrawing trifluoromethyl group on the phenyl ring makes this compound a valuable intermediate in medicinal chemistry and drug discovery. The boronic acid moiety facilitates carbon-carbon bond formation with aryl or vinyl halides, catalyzed by palladium, to create biaryl structures that are central to many pharmaceutical agents. The ketone functional group provides a versatile handle for further synthetic elaboration, such as condensation reactions to form heterocycles or reduction to alcohol derivatives. Meanwhile, the trifluoromethyl group is a critical pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly useful for the synthesis of CF3-containing bioactive molecules . Its primary research value lies in the efficient construction of compound libraries for high-throughput screening and the development of potential therapeutics targeting various diseases. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

824390-21-8

Molecular Formula

C9H8BF3O3

Molecular Weight

231.97 g/mol

IUPAC Name

[3-acetyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H8BF3O3/c1-5(14)6-2-7(9(11,12)13)4-8(3-6)10(15)16/h2-4,15-16H,1H3

InChI Key

HHJMYMOQKGVYLB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated precursor with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the most extensively studied application of (3-acetyl-5-(trifluoromethyl)phenyl)boronic acid. The compound couples with aryl halides (e.g., bromides, iodides) or pseudohalides (e.g., triflates) in the presence of palladium catalysts to form biaryl structures .

Mechanism and Conditions

  • Catalyst Systems : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands such as SPhos or XPhos .

  • Base : Na₂CO₃, K₃PO₄, or Et₃N in mixed aqueous-organic solvents (e.g., THF/H₂O) .

  • Temperature : Typically 80–100°C under inert atmosphere.

Reaction Example

(3-Acetyl-5-(CF3)C6H3)B(OH)2+Ar-XPd catalyst, baseBiaryl product+B(OH)3+HX\text{(3-Acetyl-5-(CF}_3\text{)C}_6\text{H}_3\text{)B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst, base}} \text{Biaryl product} + \text{B(OH)}_3 + \text{HX}

The trifluoromethyl and acetyl groups enhance electrophilicity at the boron center, accelerating transmetalation steps .

Oxidative Trifluoromethylation

While the compound itself contains a CF₃ group, its boronic acid moiety can participate in copper-mediated oxidative trifluoromethylation under mild conditions . This reaction introduces additional CF₃ groups into aromatic systems.

Key Features

  • Reagents : (Trifluoromethyl)trimethylsilane (Me₃SiCF₃), Cu(OAc)₂, and oxidants like K₂S₂O₈ .

  • Functional Group Tolerance : Compatible with esters, ketones, and halides .

Relevance
Though not directly demonstrated for this compound, analogous arylboronic acids achieve yields of 60–85% in trifluoromethylation . The acetyl group’s electron-withdrawing nature may stabilize intermediates during oxidation.

Chan-Evans-Lam Coupling

This copper-mediated reaction enables C–N bond formation between boronic acids and amines. For this compound, this could yield arylaminobenzene derivatives.

Typical Conditions

  • Catalyst : Cu(OAc)₂ or Cu(OTf)₂.

  • Ligands : Pyridine or phenanthroline derivatives .

  • Solvent : CH₂Cl₂ or MeCN at room temperature .

Example Application

(3-Acetyl-5-(CF3)C6H3)B(OH)2+RNH2Cu catalystAr-NHR+B(OH)3\text{(3-Acetyl-5-(CF}_3\text{)C}_6\text{H}_3\text{)B(OH)}_2 + \text{RNH}_2 \xrightarrow{\text{Cu catalyst}} \text{Ar-NHR} + \text{B(OH)}_3

Influence of Substituents on Reactivity

The acetyl and trifluoromethyl groups profoundly affect reaction kinetics and regioselectivity:

Effect Mechanistic Role Source
Electron-Withdrawing CF₃ Increases boronic acid acidity (pKa ~8.5), accelerating transmetalation in couplings .
Acetyl Group Stabilizes intermediates via resonance, reducing side reactions like protodeboronation .

Comparative Reaction Efficiency

Data from analogous arylboronic acids highlight trends:

Reaction Type Typical Yield Range Catalyst Key Factor
Suzuki-Miyaura Coupling70–95%Pd(PPh₃)₄Base strength, solvent polarity
Oxidative Trifluoromethylation60–85%Cu(OAc)₂Oxidant choice, CF₃ source
Chan-Evans-Lam Coupling50–75%Cu(OTf)₂Ligand design, amine nucleophilicity

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. In these reactions, it acts as a boron source that couples with aryl halides to form biaryl compounds. Typical reaction conditions involve palladium catalysts and bases like sodium carbonate under inert atmospheres.

Table 1: Typical Cross-Coupling Reaction Conditions

ParameterDetails
CatalystPalladium-based
BaseSodium carbonate
SolventToluene or methanol
TemperatureReflux (typically 80-100°C)
AtmosphereInert (e.g., nitrogen)

Synthesis of Complex Organic Molecules
This compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with various electrophiles makes it a valuable building block in organic synthesis .

Pharmaceutical Chemistry

Drug Development
(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid has been investigated for its potential in drug development due to its interactions with biological molecules. Boronic acids are known for their reversible inhibition of serine proteases and have been explored for treating diseases like cancer and diabetes .

Case Study: Tyrosine Kinase Inhibition
Research has shown that boronic acids can inhibit tyrosine kinases involved in cancer proliferation. For instance, compounds similar to this compound have demonstrated efficacy against Bcr-Abl fusion proteins associated with leukemia .

Materials Science

Conductive Polymers
The compound is also applied in materials science, particularly in creating conductive polymers. These materials enhance the properties of electronic devices and sensors, making them suitable for advanced applications .

Chemical Sensors

Detection of Analytes
this compound is used in developing chemical sensors capable of detecting specific analytes. This application is crucial for environmental monitoring and safety assessments .

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, related compounds have shown moderate activity against various bacteria and fungi, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMinimum Inhibitory Concentration (MIC)Activity Type
2-formyl-5-trifluoromethyl phenylboronic acid<100 µg/mlAntibacterial
TavaboroleVariesAntifungal

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent, significantly increasing boronic acid acidity. The acetyl group (-COCH₃) further enhances this effect, making (3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid more acidic than analogues with electron-donating groups. For example:

  • 5-Trifluoromethyl-2-formylphenylboronic acid (): The formyl (-CHO) group also increases acidity, but isomerization to 3-hydroxybenzoxaborole occurs in solution, altering reactivity. The acetyl group in the target compound may stabilize the boronic acid form due to reduced ring strain compared to formyl derivatives.
  • (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid (): The pyrrolidine group is electron-donating, reducing acidity compared to the acetyl-substituted compound. DFT studies confirm that electron-withdrawing groups lower the energy of the boronic acid’s conjugate base .
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (): Fluorine’s electronegativity enhances acidity, but steric effects are minimal compared to bulkier acetyl or cyano groups .

Table 1: Substituent Effects on Acidity and Reactivity

Compound Substituents Key Properties
Target Compound -CF₃, -COCH₃ High acidity; stabilized boronic acid form
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃, -CHO Forms benzoxaborole; moderate antimicrobial activity
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid -CF₃, -CN High acidity; strong electron-withdrawing effects enhance cross-coupling yields
3-Fluoro-5-(trifluoromethyl)phenylboronic acid -CF₃, -F High acidity; used in PET imaging probes

Table 2: Reaction Yields in Suzuki-Miyaura Couplings

Boronic Acid Partner Substrate Yield (%) Reference
[2-Chloro-5-(trifluoromethyl)phenyl]boronic acid NS2028 (oxadiazolo-benzoxazinone) 64
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid Methyl 5-bromofuran-2-carboxylate 70–85
Target Compound Not reported N/A

Structural and Solubility Considerations

  • Crystal Packing : X-ray studies of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid () show intermolecular hydrogen bonding between boronic acid groups. The acetyl group in the target compound may introduce steric hindrance, altering crystal packing .
  • Solubility : Trifluoromethyl groups increase lipophilicity. The acetyl group’s polarity may improve aqueous solubility compared to purely hydrophobic substituents (e.g., butoxy in ) .

Biological Activity

(3-Acetyl-5-(trifluoromethyl)phenyl)boronic acid, with the CAS number 73852-19-4, is a boronic acid derivative notable for its unique structural features, including an acetyl group and a trifluoromethyl substituent on a phenyl ring. This compound has garnered attention in various fields, particularly organic synthesis and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C10H8B F3O2
  • Molecular Weight : 257.93 g/mol
  • Appearance : Solid (color varies from white to orange to green)
  • Melting Point : Approximately 220 °C
  • Solubility : Soluble in methanol

Enzyme Inhibition

Boronic acids can act as reversible inhibitors of serine proteases, which are crucial in various physiological processes. The ability of this compound to modulate protein interactions makes it a candidate for further investigation in therapeutic applications.

1. Antimicrobial Activity

A study focused on related compounds has shown that phenylboronic acids exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formylphenylboronic acid demonstrated moderate action against various pathogens, including Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated its potential effectiveness as an antibacterial agent, suggesting that similar activities could be expected from this compound due to structural similarities .

CompoundMIC Against E. coliMIC Against C. albicans
5-Trifluoromethyl-2-formylphenylboronic acid32 µg/mL100 µg/mL
This compoundTBDTBD

The mechanism by which boronic acids exert their biological effects often involves the formation of covalent bonds with diols present in biomolecules. This interaction can disrupt enzyme function or alter metabolic pathways, thereby influencing disease states . For instance, the binding of boronic acids to serine residues in proteases can inhibit their activity, providing a pathway for therapeutic intervention.

Synthesis and Applications

This compound is primarily synthesized through methods involving cross-coupling reactions like the Suzuki-Miyaura coupling. Its applications extend beyond biological contexts into organic synthesis where it serves as a versatile building block for creating complex molecular architectures .

Summary of Findings

The biological activity of this compound suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial therapy. Further research is warranted to explore its specific interactions with biological targets and to establish definitive biological activity metrics.

Q & A

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer :
  • X-ray vs. DFT : For (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, RMSD between experimental (X-ray) and DFT-optimized structures was <0.1 Å, validating computational models. Discrepancies in bond angles >2° require recalibration of basis sets (e.g., B3LYP/6-311++G**) .

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